2-cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
The exact mass of the compound this compound is 364.21239280 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-3-14-10-16(24-17(23-14)13-4-5-13)26-6-8-27(9-7-26)19-15-11-22-25(2)18(15)20-12-21-19/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJHYKRAWSYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2. It also affects cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. Studies have shown that this compound can significantly reduce the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and continuous cell cycle arrest in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and reduces tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CDK2 and other enzymes. The compound affects metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation. Additionally, it has been shown to influence metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it needs to be in proximity to CDK2 and other target proteins to exert its effects. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Biological Activity
2-Cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Molecular Formula : C19H24N8
Molecular Weight : 364.4 g/mol
CAS Number : 2549063-01-4
| Property | Value |
|---|---|
| Molecular Formula | C19H24N8 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 2549063-01-4 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine core is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The compounds showed significant inhibition of cell proliferation, particularly those with phenyl substitutions .
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Anticancer Evaluation
In a study evaluating the cytotoxic effects against cancer cell lines, several derivatives were synthesized and tested using the MTT assay. Compounds with specific substitutions demonstrated enhanced activity against HeLa cells compared to others, indicating structure-activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. The results showed that certain compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections .
Scientific Research Applications
Cancer Treatment
The compound is primarily investigated for its role as a Cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is commonly associated with cancer. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory activity against CDK2, making them promising candidates for cancer therapeutics.
Key Findings:
- Inhibition of CDK2 : Studies have shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can selectively inhibit CDK2, which is vital for the proliferation of cancer cells. For instance, the compound demonstrates significant growth inhibitory activity in various cancer cell lines, including MCF-7 and HepG2 .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 2-Cyclopropyl-4-ethyl... | <100 | MCF-7 |
| 2-Cyclopropyl-4-ethyl... | <50 | HepG2 |
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. The piperazine ring may enhance blood-brain barrier penetration, making it suitable for targeting central nervous system (CNS) disorders.
Research Insights:
- Neuroprotective Effects : Preliminary studies indicate that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanisms and efficacy of this compound in neurological contexts require further exploration.
Antimicrobial Activity
Emerging research points to the potential antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may disrupt bacterial cell division or inhibit essential enzymatic pathways.
Case Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
